2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the coupling of the isoquinolinone intermediate with a trifluoromethyl-substituted phenylacetamide derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include oxidized isoquinolinone derivatives, reduced amides, and various substituted phenylacetamides.
Scientific Research Applications
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s isoquinolinone core and trifluoromethyl group are key to its binding affinity and activity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(methyl)phenyl]acetamide:
Uniqueness
The presence of the trifluoromethyl group in 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs and enhancing its potential for various applications.
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-16-7-3-6-15-14(16)8-9-24(18(15)26)11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCJPNYNTYJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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